molecular formula C10H16INO B14216123 3-(5-Iodopentylidene)piperidin-2-one CAS No. 825611-29-8

3-(5-Iodopentylidene)piperidin-2-one

Cat. No.: B14216123
CAS No.: 825611-29-8
M. Wt: 293.14 g/mol
InChI Key: CPUIGTZOXWOTDF-UHFFFAOYSA-N
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Description

3-(5-Iodopentylidene)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of an iodopentylidene group attached to the piperidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodopentylidene)piperidin-2-one can be achieved through several methods. One common approach involves the enantioselective reductive radical cyclization reaction. In this method, the starting material undergoes a cyclization reaction followed by hydrogen abstraction, leading to the formation of a stereogenic center . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Iodopentylidene)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The iodopentylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-Iodopentylidene)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Iodopentylidene)piperidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromopentylidene)piperidin-2-one
  • 3-(5-Chloropentylidene)piperidin-2-one
  • 3-(5-Fluoropentylidene)piperidin-2-one

Uniqueness

3-(5-Iodopentylidene)piperidin-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain synthetic and research applications .

Properties

CAS No.

825611-29-8

Molecular Formula

C10H16INO

Molecular Weight

293.14 g/mol

IUPAC Name

3-(5-iodopentylidene)piperidin-2-one

InChI

InChI=1S/C10H16INO/c11-7-3-1-2-5-9-6-4-8-12-10(9)13/h5H,1-4,6-8H2,(H,12,13)

InChI Key

CPUIGTZOXWOTDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCCCCI)C(=O)NC1

Origin of Product

United States

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